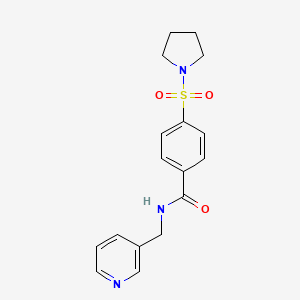

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound and is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It also contains a pyrrolidine ring, which is a cyclic amine, and a sulfonylbenzamide group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Pyridine rings are known to undergo various reactions such as substitution, oxidation, and reduction .

Scientific Research Applications

Pharmacological Characterization

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide and related compounds have been explored for their pharmacological properties, particularly focusing on their interaction with opioid receptors. One study described a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs, demonstrating potential in treating depression and addiction disorders. This antagonist showed selective inhibition, blocking KOR and μ-opioid receptor (MOR) agonist-induced analgesia and reducing spiradoline-induced plasma prolactin elevation, indicating its therapeutic potential (Grimwood et al., 2011).

Coordination Chemistry

In coordination chemistry, systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonyl ligand has led to variations in the CoN4 coordination geometry of cobalt(ii) complexes. This variation influences the axial zero-field splitting parameter (D), which is associated with uniaxial magnetic anisotropy. The degree of geometric distortion, measured by the continuous symmetry measure (CSM), is crucial for optimizing the D value in this coordination geometry, highlighting the intricate relationship between ligand structure and magnetic properties of the complexes (Wu et al., 2019).

Novel Pyrrole Derivatives

Research has led to the discovery of novel pyrrole derivatives, such as TAK-438, identified for its potent inhibitory activity against H(+),K(+)-ATPase and effective gastric acid secretion inhibition. This compound has shown superior maximum efficacy and longer duration of action compared to proton pump inhibitors (PPIs), marking it as a promising candidate for treating acid-related diseases (Arikawa et al., 2012).

Antimicrobial and Antitubercular Studies

Functionalized spirooxindole pyrrolidine derivatives have been synthesized and screened for their antimicrobial, antifungal, antimalarial, and antitubercular activities. Certain compounds in this series exhibited activities comparable to standard drugs, showcasing the potential of these N-heterocyclic compounds in developing new therapeutic agents (Haddad et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with targets such as inorganic pyrophosphatase and leukotriene a-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.

Biochemical Pathways

Given its potential targets, it may influence pathways related to energy metabolism and inflammation .

Future Directions

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUCZTGCBXRBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424235.png)

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2424242.png)

![2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B2424243.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2424249.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424251.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)